Vitamin K2-7;Vitamin K2(35);Vitamin MK-7
Description
Chemical Characterization of Vitamin K2-7 (Menaquinone-7)
Molecular Structure and Isomeric Forms
Vitamin K2-7 consists of a 2-methyl-1,4-naphthoquinone core linked to an unsaturated polyisoprenoid side chain composed of seven isoprene units (Figure 1). The IUPAC name for MK-7 is 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaen-1-yl]-3-methyl-1,4-naphthoquinone , reflecting its trans-configuration across all double bonds in the side chain. The structural formula is $$ \text{C}{46}\text{H}{64}\text{O}_{2} $$, with a molecular weight of 648.99 g/mol .
Table 1: Molecular characteristics of menaquinone-7
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{46}\text{H}{64}\text{O}_{2} $$ |
| Molecular Weight | 648.99 g/mol |
| IUPAC Name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaen-1-yl]-3-methyl-1,4-naphthoquinone |
| Isomeric Forms | Trans (biologically active), Cis (synthetic/byproduct) |
| Key Functional Groups | 1,4-Naphthoquinone, Polyisoprenoid chain with seven trans double bonds |
The trans isomer is the biologically active form, enabling optimal interaction with γ-glutamyl carboxylase due to its linear side-chain conformation. In contrast, the cis isomer, which may form during microbial fermentation or chemical synthesis, adopts a bent configuration that sterically hinders enzyme binding, rendering it less active.
Physicochemical Properties
Menaquinone-7 exhibits distinct physicochemical traits influenced by its hydrophobic polyisoprenoid chain:
- Solubility : Highly lipophilic, soluble in organic solvents (e.g., chloroform, hexane) but insoluble in water.
- Appearance : Bright yellow crystalline powder under purified conditions.
- Stability : Sensitive to UV light and oxidation due to the conjugated quinone moiety. Long-term storage requires protection from light and temperatures below -20°C.
- Melting Point : Not explicitly reported in available literature, but analogous menaquinones (e.g., MK-4) melt between 35–40°C, suggesting MK-7’s melting point may exceed this range due to its longer side chain.
Table 2: Physicochemical profile of menaquinone-7
| Property | Description |
|---|---|
| Solubility | Lipophilic; soluble in chloroform, ethanol, hexane; insoluble in water |
| Thermal Stability | Degrades above 40°C; store at -20°C |
| Photostability | Degrades under UV light; requires amber glass storage |
| Hygroscopicity | Low |
Spectroscopic Identification and Stability Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
MK-7 exhibits a characteristic UV absorption spectrum with maxima at 242 nm , 248 nm , 260 nm , 270 nm , and 325 nm , attributable to the π→π* transitions of the naphthoquinone ring and conjugated double bonds in the isoprenoid chain. The ratio of absorbance at 270 nm to 325 nm serves as a purity indicator, with deviations suggesting oxidative degradation or cis-isomer contamination.
Infrared (IR) Spectroscopy
Key IR absorption bands include:
- 1660–1680 cm⁻¹ : Stretching vibrations of the quinone carbonyl groups.
- 1600–1620 cm⁻¹ : C=C stretching in the aromatic naphthoquinone ring.
- 2920–2850 cm⁻¹ : C-H stretching in the methyl and methylene groups of the isoprenoid chain.
Mass Spectrometry (MS)
Electron ionization (EI-MS) of MK-7 yields a molecular ion peak at m/z 649 ($$ \text{[M+H]}^+ $$), with fragment ions arising from sequential loss of isoprene units ($$ \text{-68 Da} $$):
- m/z 581 ($$ \text{M-68} $$)
- m/z 513 ($$ \text{M-136} $$)
- m/z 445 ($$ \text{M-204} $$).
Additional peaks at m/z 225 and m/z 187 correspond to the naphthoquinone core and its fragmentation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, CDCl₃) reveals:
- δ 8.03–7.62 ppm : Aromatic protons from the naphthoquinone ring.
- δ 5.04 ppm : Olefinic protons (=CH-) in the trans-configured isoprenoid chain.
- δ 1.76–1.57 ppm : Methyl groups adjacent to double bonds.
- δ 0.86 ppm (doublet, J=6.3 Hz) : Terminal methyl groups of the isoprenoid units.
Table 3: Spectroscopic signatures of menaquinone-7
| Technique | Key Signals |
|---|---|
| UV-Vis | λ_max: 242, 248, 260, 270, 325 nm |
| IR | 1660–1680 cm⁻¹ (C=O), 1600–1620 cm⁻¹ (C=C), 2920–2850 cm⁻¹ (C-H) |
| MS | m/z 649 (M+H), 581, 513, 445, 225, 187 |
| ¹H-NMR | δ 8.03–7.62 (aromatic H), δ 5.04 (=CH-), δ 1.76–1.57 (CH₃), δ 0.86 (CH₃) |
Stability Analysis
Accelerated stability studies under varying conditions demonstrate:
- Thermal Degradation : 10% decomposition after 30 days at 25°C, increasing to 40% at 40°C.
- Photooxidation : Complete degradation within 72 hours under direct UV light, forming hydroxylated quinones and chain-cleavage products.
- pH Sensitivity : Stable in neutral to slightly acidic conditions (pH 4–7) but degrades rapidly in alkaline environments (pH > 8).
Properties
IUPAC Name |
2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKQPZMEYJZGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microbial Fermentation: Primary Method for MK-7 Production
Bacterial Strains and Fermentation Systems
Bacillus subtilis subsp. natto is the most widely utilized organism for MK-7 production due to its extracellular secretion capabilities and high yield. Recent studies demonstrate that biofilm reactors significantly outperform traditional submerged or solid-state fermentation:
- Biofilm reactors achieved 20.5 ± 0.5 mg/L MK-7, a 344% increase compared to suspended-cell reactors under identical nutrient conditions.
- Pellicle formation in static liquid fermentation creates mass transfer inefficiencies, reducing yields by 58% compared to optimized biofilm systems.
Table 1: MK-7 Yield by Fermentation Substrate
Optimization of Fermentation Parameters
Nutrient Composition
Glycerol-based media are preferred for cost-effectiveness and metabolic efficiency. Response surface methodology (RSM) optimization identified ideal conditions:
- Carbon source : 0.04 mL/mL glycerol increased MK-7 synthesis by 165% compared to glucose.
- Nitrogen source : Soy protein isolate (3% w/v) enhanced yields by 58% over yeast extract.
- Salts : A 1:1 ratio of CaCl₂·2H₂O to MgSO₄·7H₂O boosted production by 165%.
Environmental Conditions
Chemical Synthesis of MK-7
Convergent Synthesis Strategy
Stereoselective synthesis of all-trans MK-7 was achieved via a “1 + 6” approach:
- Fragment preparation : Menadione monoprenyl derivative (C₅ unit) coupled with hexaprenyl bromide (C₃₀ unit).
- Pd-catalyzed desulfonation : LiEt₃BH reduced sulfonated intermediates with 78% efficiency.
- Oxidation : Ammonium cerium(IV) nitrate oxidized hydroquinones to quinones (72% yield).
Table 2: Key Metrics of Synthetic MK-7
Industrial-Scale Production Challenges
Fermentation vs. Synthesis: Economic and Quality Considerations
- Natural fermentation :
- Chemical synthesis :
Metabolic Engineering Advances
CRISPR-Cas9 editing of B. subtilis enhanced MK-7 pathways:
Chemical Reactions Analysis
Structural Characteristics and Reactivity
MK-7 (C₄₆H₆₄O₂) features a naphthoquinone core and a 7-isoprenoid side chain (Figure 1 ). Key reactive sites include:
-
Quinone ring : Undergoes redox cycling during carboxylation reactions.
-
Isoprenoid chain : Influences lipid solubility and tissue targeting.
| Property | Value | Source |
|---|---|---|
| Molecular weight | 648.999 g/mol | |
| Melting point | 54°C | |
| Boiling point | 720.1°C at 760 mmHg | |
| Solubility | Insoluble in water |
Biosynthetic Pathways
MK-7 is naturally synthesized by Bacillus subtilis via metabolic pathways:
-
Glycerol dissimilation : Glycerol → dihydroxyacetone phosphate (DHAP) via GlpK/GlpD enzymes .
-
Methylerythritol phosphate (MEP) pathway : DHAP → heptaprenyl pyrophosphate (HepPP), a precursor for the isoprenoid chain .
-
Menadione conversion : HepPP condenses with menadione (vitamin K3) to form MK-7 .
Key enzymes :
Carboxylation of Gla Proteins
MK-7 acts as a cofactor for γ-glutamyl carboxylase, enabling:
This reaction is essential for activating:
Redox Cycling
The quinone ring undergoes reduction to hydroquinone during carboxylation, followed by reoxidation to complete the vitamin K cycle .
Stability and Isomerization
Environmental factors affect MK-7 stability (Table 2 ):
| Factor | Effect on MK-7 | Source |
|---|---|---|
| Oxygen exposure | Accelerates trans-to-cis isomerization | |
| Alkaline conditions | Degrades all-trans isomer | |
| Light | Reduces stability by 15–20% |
Pharmacological Interactions
Scientific Research Applications
Scientific Research Applications
Cardiovascular Health: Vitamin K2 as MK-7 has shown promise in promoting cardiovascular health .
- A one-year follow-up, placebo-controlled, randomized clinical trial revealed cardiovascular benefits after K2 supplementation. Participants aged 40-70 with elevated cardiovascular disease risk due to vitamin K-insufficiency were given 180 μg/day of K2 as MenaQ7®. The results showed a significant decrease in both dp-ucMGP (desphospho-uncarboxylated Matrix Gla Protein) and carotid-femoral pulse-wave velocity (cfPWV). The group taking MenaQ7® maintained arterial flexibility, while the placebo group experienced increased arterial stiffness .
- Another recent study demonstrated that 24 weeks of K2 MK-7 intake (375 µg/d) had a beneficial impact on lowering the rate of arterial stiffness progression in chronic hemodialysis patients with diabetes .
- Research also indicates the potential of Vitamin K2 and D supplementation in slowing down the progression of the CAC score (coronary artery calcium) in individuals at high risk of CAC with no prior ischemic heart disease and in statin users .
Bone Health: Vitamin K2-7 plays a crucial role in bone metabolism .
- MK-7 facilitates the deposition of calcium in bones by converting undercarboxylated osteocalcin (ucOC) to its carboxylated form (cOC) .
- It upregulates osteoprotegerin, inhibiting bone resorption and helping manage bone loss .
- Supplementation with MK-7 increases cOC levels and decreases ucOC plasma levels, promoting bone metabolism . Studies suggest that >100 µg/d of MK-7 supplementation could be considered for enhancing bone health .
Peripheral Neuropathy: Clinical studies have demonstrated the utility of vitamin K2-7 supplementation in ameliorating peripheral neuropathy .
- MK7 at a dose of 100 mcg twice a day for 8 weeks has shown therapeutic activity for the symptoms of peripheral neuropathy in patients with Vitamin B12 Deficiency (VBD) and Type 2 Diabetes Mellitus (T2DM). It also helps in relieving associated symptoms such as cramps, burning pain, weakness, and fatigue, with symptom reduction persisting even after discontinuation of MK7 .
Additional Areas of Investigation
Vitamin K2-7 is also being researched for its potential roles in:
Safety and Bioavailability
- Vitamin K2 (menaquinone-7) produced by fermentation is considered safe for human ingestion .
- Synthetic and fermentation-derived MK-7 forms exhibit bioequivalence .
Table: Summary of Clinical Applications of Vitamin K2-7 (MK-7)
| Area of Application | Details | Dosage/Regimen |
|---|---|---|
| Cardiovascular Health | Reduces arterial stiffness, slows CAC score progression in high-risk individuals, and may reduce the number of adverse cardiovascular events. | 180-375 µg/day |
| Bone Health | Facilitates calcium deposition in bones, inhibits bone resorption, and promotes bone metabolism. | >100 µg/day |
| Peripheral Neuropathy | Alleviates symptoms such as cramps, burning pain, weakness, and fatigue in patients with Vitamin B12 Deficiency (VBD) and Type 2 Diabetes Mellitus (T2DM). | 100 mcg twice a day for 8 weeks |
Case Studies
Mechanism of Action
Menaquinone-7 exerts its effects by serving as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of specific glutamate residues on proteins, converting them into gamma-carboxyglutamate (Gla) residues. These Gla residues are essential for the binding of calcium ions, which is crucial for the biological activity of proteins involved in blood clotting and bone metabolism .
Comparison with Similar Compounds
Key Characteristics of MK-7 :
- Chemical Structure: A 2-methyl-1,4-naphthoquinone core with a 35-carbon side chain (seven isoprene units) .
- Half-Life: ~3 days in circulation, compared to 1–2 hours for vitamin K1 (phylloquinone) .
- Bioavailability : Achieves serum concentrations 7–10× higher than vitamin K1 at equimolar doses .
Comparison with Similar Vitamin K Compounds
Vitamin K1 (Phylloquinone)
Key Findings :
MK-4 (Menaquinone-4)
Other Menaquinones (MK-8, MK-9)
Key Findings :
Clinical and Functional Comparisons
Bone Health
Metabolic and Cardiovascular Effects
Antioxidant Activity
- MK-7: Exhibits 10–100× higher radical scavenging capacity than α-tocopherol and ubiquinone . Protects against lipid peroxidation in cell membranes .
Biological Activity
Vitamin K2, particularly in its form known as menaquinone-7 (MK-7), has garnered significant attention due to its diverse biological activities and potential health benefits. This article delves into the biological activity of Vitamin K2-7, exploring its mechanisms of action, clinical implications, and the latest research findings.
Biological Functions of Vitamin K2-7
Vitamin K2-7 plays a crucial role in various physiological processes, primarily through its function as a cofactor for the enzyme γ-carboxylase. This enzyme is essential for the activation of vitamin K-dependent proteins (VKDPs), such as osteocalcin and matrix Gla protein, which are vital for bone metabolism and vascular health.
- Activation of VKDPs : MK-7 facilitates the conversion of inactive VKDPs to their active forms by promoting the carboxylation of glutamate residues to γ-carboxyglutamate. This process is critical for proper calcium metabolism and bone mineralization .
- Bone Health : MK-7 has been shown to significantly improve bone density and reduce fracture risk by enhancing osteocalcin levels, which in turn promotes bone formation and inhibits resorption .
- Cardiovascular Health : Research indicates that MK-7 supplementation can improve arterial elasticity and reduce arterial stiffness, thus contributing to cardiovascular health. Clinical trials have demonstrated that daily doses of MK-7 can lead to significant improvements in vascular function among various populations .
- Anti-inflammatory Effects : MK-7 exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α, which are implicated in various chronic diseases .
- Cancer Prevention : Emerging studies suggest that MK-7 may have anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
Table 1: Summary of Clinical Trials Involving MK-7
| Study | Population | Intervention | Duration | Outcome |
|---|---|---|---|---|
| Knapen et al. (2013) | Post-menopausal women | 180 µg MK-7/day | 3 years | Improved arterial stiffness and elasticity |
| Rhea et al. (2020) | Patients with peripheral neuropathy | 100 µg MK-7 twice daily | 8 weeks | Significant reduction in neuropathy symptoms |
| Inaba et al. (2024) | Vitamin K-deficient kidney transplant recipients | 360 µg MK-7/day | 12 weeks | Enhanced arterial elasticity and reduced stiffness |
Case Studies
- Peripheral Neuropathy : A randomized controlled trial involving 100 participants with vitamin B12 deficiency or Type 2 Diabetes Mellitus showed that MK-7 supplementation significantly alleviated symptoms such as cramps and burning pain associated with peripheral neuropathy .
- Cardiovascular Health : In a study of post-menopausal women, those taking MK-7 experienced a notable decrease in pulse wave velocity, indicating improved vascular flexibility compared to the placebo group .
Pharmacokinetics and Bioavailability
MK-7 is characterized by a longer half-life compared to Vitamin K1, allowing for more stable serum levels and enhanced bioavailability. Studies suggest that chronic administration of MK-7 leads to significantly higher accumulation in tissues, promoting its efficacy in various biological functions .
Table 2: Comparison of Vitamin K Forms
| Feature | Vitamin K1 (Phylloquinone) | Vitamin K2 (Menaquinone-7) |
|---|---|---|
| Source | Green leafy vegetables | Fermented foods, animal products |
| Half-life | 3–4 hours | 3–4 days |
| Bioavailability | Lower | Higher |
| Primary Function | Blood coagulation | Bone metabolism, cardiovascular health |
Q & A
Q. What biomarkers are most reliable for assessing MK-7 status in clinical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
